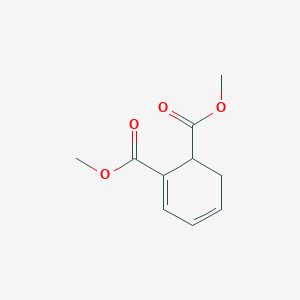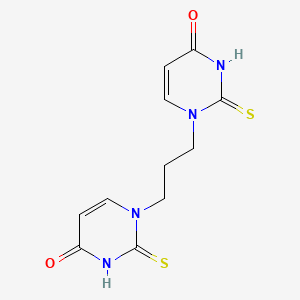![molecular formula C14H14N8S2 B14367137 9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] CAS No. 92495-49-3](/img/structure/B14367137.png)
9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]: is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes two purine rings connected by an ethane-1,2-diyl bridge and substituted with methylsulfanyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Formation of the Ethane-1,2-diyl Bridge: The ethane-1,2-diyl bridge is introduced through a coupling reaction, often using a phase transfer catalysis (PTC) process.
Introduction of Methylsulfanyl Groups: The methylsulfanyl groups are introduced via selective alkylation reactions at the 6-position of the purine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the purine rings.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9’-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one: A similar compound with an oxymethylene bridge instead of an ethane-1,2-diyl bridge.
9,9’-[1,2-Ethanediylbis(azanediyl)]bis(1H-phenalen-1-one): Another related compound with a phenalenone structure.
Uniqueness
The uniqueness of 9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] lies in its specific substitution pattern and the presence of methylsulfanyl groups, which impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
92495-49-3 |
|---|---|
Molekularformel |
C14H14N8S2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
6-methylsulfanyl-9-[2-(6-methylsulfanylpurin-9-yl)ethyl]purine |
InChI |
InChI=1S/C14H14N8S2/c1-23-13-9-11(15-5-17-13)21(7-19-9)3-4-22-8-20-10-12(22)16-6-18-14(10)24-2/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
REXAKVMOAZLTJI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=NC2=C1N=CN2CCN3C=NC4=C3N=CN=C4SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]-](/img/structure/B14367057.png)
![{4-[2-(Diphenylmethylidene)hydrazinyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14367060.png)

![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)



![[2-Chloro-4-(piperidine-1-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14367090.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]](/img/structure/B14367092.png)


![[(Z)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-ylideneamino]urea](/img/structure/B14367106.png)

![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)
